N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
Description
The compound N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazolidin-2-yl core substituted with a 4-chlorobenzoyl group and an N-linked 2-(1H-indol-3-yl)ethyl moiety. Though direct pharmacological data for this compound is unavailable, structural analogs suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors via dual hydrogen-bonding and π-π stacking interactions .
Properties
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4/c24-17-7-5-15(6-8-17)23(31)28-11-12-32-20(28)14-27-22(30)21(29)25-10-9-16-13-26-19-4-2-1-3-18(16)19/h1-8,13,20,26H,9-12,14H2,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFOFJPSGJESOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, Prostaglandin G/H synthase 1, by binding to it This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins
Biochemical Pathways
By inhibiting Prostaglandin G/H synthase 1, the compound affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and fever generation. The downstream effects of this inhibition include reduced inflammation and pain.
Biological Activity
N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a complex structure that includes an oxazolidinone ring, a chlorobenzoyl moiety, and an indole derivative, suggesting diverse mechanisms of action and applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.9 g/mol. The structure can be represented as follows:
This compound's synthesis typically involves multiple steps, starting with the formation of the oxazolidinone ring followed by the introduction of the chlorobenzoyl group and subsequent coupling with an indole derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Protein Synthesis : The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for bacterial growth and replication.
- Enzyme Modulation : The chlorobenzoyl group may enhance binding affinity to various enzymes or receptors, potentially modulating their activity.
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Studies
- Antitumor Activity : A study evaluating the antitumor potential of oxazolidinone derivatives found that modifications to the benzoyl group significantly influenced growth inhibition in various cancer cell lines. The presence of halogen substituents like chlorine enhanced cytotoxicity compared to non-substituted analogs .
- Structure-Activity Relationship (SAR) : Research on structure-activity relationships among substituted benzoyl derivatives demonstrated that specific substitutions on the aromatic ring can lead to increased biological activity. For instance, ortho and para substitutions often resulted in higher inhibitory effects compared to meta substitutions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O5 |
| Molecular Weight | 445.9 g/mol |
| Biological Targets | 50S ribosomal subunit |
| Antimicrobial Activity | Effective against MRSA |
| Potential Applications | Antitumor agents, antibiotics |
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. The oxazolidinone ring structure is particularly significant due to its mechanism of action, which involves:
- Inhibition of Bacterial Protein Synthesis : The compound interacts with the 50S ribosomal subunit, effectively blocking protein synthesis and demonstrating efficacy against various bacterial strains, including those resistant to traditional antibiotics.
Case Studies
- In Vitro Studies : Research has shown that compounds with oxazolidinone structures exhibit significant antibacterial activity against Gram-positive bacteria. For instance, studies have highlighted their effectiveness against strains such as Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to common antibiotics.
- Structural Modifications for Enhanced Activity : Modifications to the chlorobenzoyl group have been explored to improve the compound's antimicrobial properties. Variations in the substituents on the indole ring have also been studied to enhance activity and reduce toxicity.
Potential in Cancer Therapy
The indole component of the compound suggests potential applications in cancer therapy, as indole derivatives are known for their anticancer properties. Research indicates that compounds containing indole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
Pharmacokinetic Properties
Understanding the pharmacokinetics of N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The lipophilic nature due to the chlorobenzoyl group may enhance absorption through biological membranes.
- Metabolism : The compound's metabolic pathways are yet to be fully elucidated; however, studies on similar oxazolidinones suggest hepatic metabolism may play a significant role.
- Excretion : Understanding the excretion pathways will be essential for assessing potential toxicity and side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The target compound’s structural analogs differ in substituents, ring systems, and appended functional groups. Key comparisons include:
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Observations :
- Core Heterocycle : The target compound and ’s analog use a 5-membered 1,3-oxazolidin-2-yl ring, whereas ’s analog employs a 6-membered 1,3-oxazinan-2-yl ring. Larger rings may alter conformational flexibility and binding kinetics .
- Substituents : The 4-chlorobenzoyl group (electron-withdrawing) in the target compound contrasts with sulfonyl groups (e.g., 4-fluorobenzenesulfonyl in ), which enhance solubility and hydrogen-bond acceptor capacity .
Physicochemical and Pharmacological Properties
- Solubility : Sulfonyl-containing analogs () may exhibit higher aqueous solubility compared to benzoyl-substituted derivatives due to enhanced polarity .
- Bioactivity : Indole-containing compounds (e.g., ’s thiazole-indole derivative) demonstrate algaecidal activity, suggesting the target compound’s indole moiety could confer similar properties .
- Structural Confirmation : Tools like SHELX and ORTEP-3 () are critical for validating molecular geometries, particularly for stereochemistry in oxazolidine/oxazinan rings .
Preparation Methods
Formation of 3-(4-Chlorobenzoyl)oxazolidin-2-one
Reagents :
-
2-Aminoethanol
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Thionyl chloride (SOCl₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
Procedure :
-
Acylation : 2-Aminoethanol reacts with 4-chlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C under inert atmosphere, catalyzed by TEA, yielding N-(2-hydroxyethyl)-4-chlorobenzamide.
-
Chlorination : The hydroxyl group is converted to chloride using SOCl₂, forming N-(2-chloroethyl)-4-chlorobenzamide.
-
Cyclization : Treatment with K₂CO₃ and TBAB in dimethylformamide (DMF) at 70°C for 72 hours induces intramolecular nucleophilic substitution, forming 3-(4-chlorobenzoyl)oxazolidin-2-one.
Characterization :
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 4.40 (t, J = 8.1 Hz, 2H, OCH₂), 3.85 (t, J = 8.1 Hz, 2H, NCH₂).
-
IR (KBr) : 1745 cm⁻¹ (C=O, oxazolidinone), 1680 cm⁻¹ (C=O, benzoyl).
Functionalization of the Oxazolidinone Nitrogen
The methylene spacer and amine group are introduced at the oxazolidinone nitrogen for subsequent ethanediamide coupling.
Bromination and Amination
Reagents :
-
3-(4-Chlorobenzoyl)oxazolidin-2-one
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Potassium phthalimide
-
Hydrazine hydrate
Procedure :
-
Bromination : Radical bromination using NBS and AIBN in CCl₄ at 80°C introduces a bromomethyl group at the oxazolidinone nitrogen, yielding 3-(4-chlorobenzoyl)-2-(bromomethyl)oxazolidine.
-
Gabriel Synthesis : Reaction with potassium phthalimide in DMF forms the phthalimide-protected amine, followed by hydrazinolysis to yield 3-(4-chlorobenzoyl)-2-(aminomethyl)oxazolidine.
Characterization :
-
MS (ESI+) : m/z 283.1 [M+H]⁺ (calculated for C₁₁H₁₁ClN₂O₃: 282.04).
Synthesis of the Indole-Containing Amine
The tryptamine moiety is derived from commercially available 2-(1H-indol-3-yl)ethylamine.
Preparation of 2-(1H-Indol-3-yl)ethylamine
Reagents :
-
Tryptamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrochloric acid (HCl)
Procedure :
-
Protection : Tryptamine is Boc-protected using Boc₂O in THF to prevent side reactions during subsequent steps.
-
Deprotection : Acidic hydrolysis with HCl in dioxane removes the Boc group before ethanediamide coupling.
Formation of the Ethanediamide Linker
The oxalamide bridge connects the oxazolidinone and indole moieties via sequential amide bond formation.
Stepwise Amide Coupling
Reagents :
-
Oxalyl chloride
-
3-(4-Chlorobenzoyl)-2-(aminomethyl)oxazolidine
-
2-(1H-Indol-3-yl)ethylamine
-
N,N-Diisopropylethylamine (DIPEA)
Procedure :
-
Activation : Oxalyl chloride reacts with one equivalent of 3-(4-Chlorobenzoyl)-2-(aminomethyl)oxazolidine in DCM at 0°C, forming the monoacid chloride intermediate.
-
Coupling : Addition of 2-(1H-Indol-3-yl)ethylamine and DIPEA at room temperature yields the target diamide.
Optimization :
-
Solvent : DCM minimizes side reactions.
-
Temperature : 0°C prevents over-activation of oxalyl chloride.
Characterization :
-
¹³C NMR (75 MHz, CDCl₃): δ 166.5 (C=O, oxazolidinone), 164.8 (C=O, ethanediamide), 136.2 (C-Cl), 127.3–118.4 (indole aromatic carbons).
-
HPLC Purity : >98% (C₁₈ column, acetonitrile/water gradient).
Challenges and Alternative Routes
Competing Side Reactions
-
Oxazolidinone Ring Opening : Prolonged exposure to strong bases (e.g., K₂CO₃) may hydrolyze the oxazolidinone. Mitigation involves strict temperature control (≤70°C).
-
Incomplete Amination : Residual phthalimide in Gabriel synthesis is removed via column chromatography (silica gel, ethyl acetate/hexane).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide?
- Methodological Answer : Multi-step synthesis typically involves coupling 4-chlorobenzoyl-substituted oxazolidine with indole-ethylamine derivatives via amidation. Key steps include:
- Oxazolidine activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to facilitate amide bond formation under inert atmospheres .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or HPLC to isolate intermediates and final products. Purity is confirmed via TLC and NMR .
- Data Contradiction : Yields vary depending on substituent steric effects. For example, chlorophenyl groups may reduce reaction efficiency compared to methoxy analogs, requiring temperature optimization (e.g., 0–5°C for sensitive intermediates) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Advanced spectroscopic techniques are critical:
- NMR : 2D experiments (e.g., 1,1-ADEQUATE) resolve complex coupling patterns in the oxazolidine and indole moieties .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, particularly for chiral centers in the oxazolidine ring .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Solutions include:
- Metabolic Stability Assays : Liver microsome studies to identify metabolic hotspots (e.g., indole NH groups prone to oxidation) .
- Prodrug Design : Masking labile groups (e.g., acetylating indole NH) to enhance bioavailability .
- In Vivo Imaging : Radiolabeled analogs (e.g., ¹⁴C-tagged) track tissue distribution and clearance rates .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., tubulin for anticancer activity) . Focus on the chlorobenzoyl group’s role in hydrophobic pocket interactions.
- MD Simulations : Assess binding stability over 100-ns trajectories, highlighting critical hydrogen bonds between the ethanediamide backbone and target residues .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F on benzoyl) with inhibitory potency .
Q. What experimental approaches resolve contradictions in reported cytotoxicity mechanisms?
- Methodological Answer :
- Pathway-Specific Assays : Use siRNA knockdowns to confirm if apoptosis is mediated via Bcl-2/Bax modulation or caspase-3 activation .
- Proteomics : LC-MS/MS identifies protein targets (e.g., heat shock proteins) differentially expressed in treated vs. control cells .
- Redox Profiling : Measure ROS generation and glutathione depletion to distinguish oxidative stress-driven vs. direct DNA-damage mechanisms .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
